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Acid-PEG12-t-butyl ester

Cat. No.: B12426965
M. Wt: 702.8 g/mol
InChI Key: IZMSFHWKXCFBAM-UHFFFAOYSA-N
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Description

Significance of PEGylation in Molecular Engineering and Design

The covalent attachment of PEG chains to molecules, a process known as PEGylation, is a widely adopted strategy in molecular engineering. researchgate.net This technique has proven to be transformative, especially for therapeutic proteins and small molecule drugs. scielo.brpharmtech.com Key benefits of PEGylation include:

Enhanced Solubility and Stability: PEGylation can significantly improve the solubility of hydrophobic molecules in aqueous environments and protect them from enzymatic degradation, thereby increasing their stability both on the shelf and within biological systems. pharmtech.comnih.gov

Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of a molecule, PEGylation reduces its renal clearance, leading to a longer circulation time in the body. researchgate.net

Reduced Immunogenicity: The flexible PEG chains can shield the surface of a therapeutic protein, masking antigenic epitopes and reducing the likelihood of an immune response. researchgate.netscielo.br

Improved Pharmacokinetics: Collectively, these effects lead to an improved pharmacokinetic profile, allowing for less frequent dosing and potentially reducing side effects. nih.gov

The versatility of PEGylation is further enhanced by the ability to synthesize PEGs with different architectures, such as linear, branched, or forked structures, each offering unique advantages for specific applications. scielo.brpharmtech.com

Overview of Acid-Functionalized PEG Derivatives in Synthetic Chemistry

Among the various functionalized PEGs, those bearing carboxylic acid groups are of particular importance in synthetic chemistry. The terminal carboxylic acid provides a reactive handle for conjugation to other molecules, typically through the formation of a stable amide bond with primary amine groups. broadpharm.com This reaction is often facilitated by the use of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). broadpharm.com

Acid-functionalized PEGs serve as crucial linkers in the construction of more complex molecular architectures, including:

Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.

PROTACs (Proteolysis Targeting Chimeras): Bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.commedchemexpress.com

Drug Delivery Systems: Such as micelles and nanoparticles, where the PEG chains enhance biocompatibility and circulation time. axispharm.com

The Role of Labile Protecting Groups in Sequential Functionalization Strategies

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions. This is achieved through the use of protecting groups, which can be selectively removed under specific conditions. fiveable.me Labile protecting groups are those that can be cleaved under mild conditions, preserving the integrity of the rest of the molecule. fiveable.me

Research Landscape and Rationale for Investigating Acid-PEG12-t-butyl ester

This compound is a heterobifunctional linker that embodies the principles discussed above. It features a terminal carboxylic acid at one end of the PEG chain and a t-butyl ester-protected carboxylic acid at the other. broadpharm.com The "12" in its name indicates the presence of twelve repeating ethylene (B1197577) glycol units. This specific chain length provides a balance of hydrophilicity and a defined spatial separation between the two functional ends.

The rationale for investigating and utilizing this compound stems from its utility in sequential conjugation strategies. The free carboxylic acid can be reacted first, for example, to attach the linker to a protein or a solid support. Subsequently, the t-butyl protecting group can be removed to expose the second carboxylic acid, which is then available for conjugation to another molecule. This stepwise approach allows for the controlled and precise assembly of complex bioconjugates and materials.

The research landscape for this compound and similar protected PEG linkers is vibrant and expanding, with applications in:

Drug Delivery: As a component of targeted drug delivery systems. axispharm.comaxispharm.com

Bioconjugation: For the site-specific modification of proteins and peptides. axispharm.com

Materials Science: In the development of functionalized hydrogels and surfaces. sigmaaldrich.comnews-medical.net

PROTAC Development: As a flexible linker connecting the two active domains of a PROTAC molecule. medchemexpress.commedchemexpress.com

The unique combination of a defined-length hydrophilic spacer and orthogonal protecting group chemistry makes this compound a valuable tool for researchers seeking to engineer molecules with tailored properties and functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H62O16 B12426965 Acid-PEG12-t-butyl ester

Properties

Molecular Formula

C32H62O16

Molecular Weight

702.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C32H62O16/c1-32(2,3)48-31(35)5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-8-36-6-4-30(33)34/h4-29H2,1-3H3,(H,33,34)

InChI Key

IZMSFHWKXCFBAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Acid Peg12 T Butyl Ester

Precursor Synthesis and Purification Strategies for Oligo(ethylene glycol) Scaffolds

The synthesis of Acid-PEG12-t-butyl ester begins with the preparation of oligo(ethylene glycol) (OEG) scaffolds. These scaffolds are typically synthesized through the anionic ring-opening polymerization of ethylene (B1197577) oxide. biochempeg.com This process allows for the creation of PEGs with a defined number of repeating units. For specialized applications, heterobifunctional PEGs can be synthesized, which possess different functional groups at each end of the polymer chain. wikipedia.org

A common precursor for this compound is a PEG diol, which has hydroxyl groups at both terminals. One hydroxyl group can be selectively protected to allow for differential functionalization of the other end. rsc.orguq.edu.au Another approach involves starting with a pre-functionalized PEG, such as one with a terminal azide (B81097) group, which can later be converted to an amine and subsequently to a carboxylic acid. rsc.org

Purification of these OEG precursors is crucial to ensure the quality of the final product. Techniques such as size-exclusion chromatography (SEC) are effective in removing byproducts and unreacted monomers. For PEG compounds that are oily and difficult to handle, a method involving complexation with magnesium chloride (MgCl2) has been developed to transform them into solid complexes, facilitating easier purification and handling. acs.orgresearchgate.net Another preparative purification method utilizes polystyrene-divinylbenzene beads with an ethanol/water eluent system, which has been shown to achieve high purity (>99%) at the gram scale. researchgate.netnih.gov

Esterification and Protection Chemistry for the t-butyl Group Introduction

The introduction of the t-butyl ester group serves to protect a carboxylic acid functionality while the other end of the PEG chain is modified. The t-butyl group is a common protecting group for carboxylic acids due to its stability under a wide range of conditions and its susceptibility to cleavage under acidic conditions. google.com

One method for introducing the t-butyl ester is through the reaction of a PEG-carboxylic acid with tert-butanol (B103910) under acidic conditions, a process known as Fischer esterification. Alternatively, a PEG-diol can be reacted with a reagent like t-butyl bromoacetate. Another strategy involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to protect a carboxylic acid group.

The stability of the t-butyl ester allows for subsequent chemical transformations on the other terminus of the PEG molecule without affecting the protected carboxyl group. This orthogonal protection strategy is fundamental to the synthesis of heterobifunctional PEG derivatives.

Targeted Functionalization Techniques for Acid Moiety Incorporation

With one end of the PEG chain protected by a t-butyl ester, the other terminus can be functionalized to introduce a carboxylic acid moiety. If the precursor is a hydroxy-PEG-t-butyl ester, the terminal hydroxyl group can be oxidized to a carboxylic acid.

A common method involves the reaction of the terminal hydroxyl group with succinic anhydride (B1165640). This reaction opens the anhydride ring and results in the formation of a terminal carboxylic acid. nih.govmdpi.com This method is efficient and proceeds under mild conditions.

Alternatively, if the precursor has a terminal amine group, it can be reacted with an activated dicarboxylic acid, such as a succinimidyl ester, to introduce the carboxylic acid functionality. nih.gov The choice of method depends on the starting precursor and the desired final structure.

Advanced Purification and Isolation Protocols for Research-Grade Material

Achieving high purity is essential for the use of this compound in research and development, particularly in biomedical applications. A combination of purification techniques is often employed to obtain research-grade material.

Chromatographic Methods:

Size-Exclusion Chromatography (SEC): This technique is widely used to separate PEG derivatives based on their hydrodynamic volume, effectively removing smaller impurities and unreacted reagents.

Ion-Exchange Chromatography (IEX): IEX is particularly useful for purifying PEG-carboxylic acids, as it separates molecules based on their charge. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is effective for the purification of PEGylated peptides and other bioconjugates. A preparative method using polystyrene-divinylbenzene beads has also been reported for the purification of PEG derivatives. researchgate.netnih.gov

Non-Chromatographic Methods:

Crystallization: For some PEG derivatives, crystallization can be an effective purification method. nih.gov

Precipitation: Precipitation, often in a non-solvent like ethyl ether, is used to isolate the purified product. oulu.fi

Complexation: As mentioned earlier, complexation with salts like MgCl2 can facilitate the isolation and purification of oily PEG compounds. acs.orgresearchgate.net

The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. thieme-connect.de

Post-Synthetic Modifications and Derivatization Strategies

The heterobifunctional nature of this compound allows for a variety of post-synthetic modifications and derivatization strategies. The terminal carboxylic acid can be activated, for example, with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent, to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. nih.govbiochempeg.com

The t-butyl ester group can be selectively deprotected under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a second carboxylic acid group. medkoo.comcreative-biolabs.comdcchemicals.comsigmaaldrich.com This newly exposed carboxylic acid can then be further functionalized.

This dual functionality makes this compound a versatile linker for various applications:

Bioconjugation: It can be used to link two different biomolecules or a biomolecule to a surface.

Drug Delivery: It can be incorporated into drug delivery systems to improve the solubility and pharmacokinetic properties of drugs. axispharm.com

PROTACs: It is used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

The ability to perform sequential and orthogonal modifications makes this compound a powerful tool in the field of chemical biology and materials science.

Mechanistic Insights into T Butyl Ester Deprotection in Pegylated Systems

Acid-Catalyzed Hydrolysis Mechanisms of tert-Butyl Esters

The acid-catalyzed hydrolysis of tert-butyl esters is a fundamental reaction in organic synthesis. Unlike simple alkyl esters such as methyl or ethyl esters, which typically hydrolyze via a bimolecular acyl-oxygen cleavage mechanism (AAC2), tert-butyl esters predominantly follow a different pathway. bham.ac.uk

The most common mechanism for the acid-catalyzed hydrolysis of tert-butyl esters is the AAL1 mechanism , which involves the cleavage of the alkyl-oxygen bond and is a unimolecular process in its rate-determining step. bham.ac.ukcdnsciencepub.com The steps are as follows:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, but more importantly, it makes the ether oxygen a better leaving group. bham.ac.ukpearson.com

Carbocation Formation: The key step is the unimolecular cleavage of the bond between the ether oxygen and the tert-butyl group. This results in the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and the corresponding carboxylic acid. bham.ac.ukresearchgate.net The stability of this carbocation is the primary reason for the prevalence of this mechanism.

Deprotonation/Reaction of Carbocation: The tert-butyl cation is then neutralized, typically by reacting with a nucleophile (like water) to form tert-butanol (B103910) or by eliminating a proton to form isobutylene. researchgate.net

While the AAL1 mechanism is generally favored, some studies have suggested that under certain conditions, the AAC2 mechanism (bimolecular acyl-oxygen cleavage) can also occur for tert-butyl esters, although it is less common. oup.com The shared feature in both major acid-catalyzed hydrolysis mechanisms for t-butyl esters and Boc groups is the generation of a t-Bu+ adduct following the cleavage of the C-O bond. researchgate.net

Kinetic Studies of Deprotection in Varied Solvents and Conditions

The rate of t-butyl ester deprotection is highly dependent on the reaction conditions, including pH, temperature, solvent, and the presence of catalysts. Kinetic studies provide valuable insights into how these factors can be manipulated to control the reaction.

The hydrolysis of t-butyl esters is significantly accelerated at low pH. Studies on tert-butyl formate (B1220265) have shown that the hydrolysis rate increases rapidly as the pH drops below 4. oup.com The reaction is also influenced by temperature, with higher temperatures generally leading to faster deprotection rates. researchgate.net

The choice of solvent and catalyst can dramatically alter the kinetics and efficiency of the deprotection. For example, a method using the tris-4-bromophenylamminium radical cation ("magic blue") as a catalyst in acetonitrile (B52724) was shown to quantitatively deprotect various tert-butyl esters. acs.org A detailed kinetic study of this system demonstrated that complete deprotection could be achieved within 40 minutes at room temperature. acs.org In another study, the use of ferric chloride (FeCl3) in dichloromethane (B109758) (DCM) was investigated, and the reaction kinetics were monitored using HPLC. nih.gov

The following table summarizes kinetic findings from various studies on t-butyl ester deprotection.

Substrate TypeReagent/ConditionsSolventKey Kinetic FindingReference(s)
tert-Butyl FormateAcidic pHWaterHydrolysis is rapid at pH < 4 and pH > 8. oup.com
tert-Butyl Acetate (B1210297)Dilute Aqueous AcidWaterThe volume of activation is near zero, supporting a unimolecular (AAL1) mechanism. cdnsciencepub.com
Various tert-Butyl EstersTris-4-bromophenylamminium radical cation, TriethylsilaneAcetonitrileQuantitative deprotection achieved within 40 minutes at room temperature. acs.orgacs.org
Fmoc-Asp(OtBu)-OMeFerric Chloride (FeCl3)Dichloromethane (DCM)Reaction kinetics were successfully monitored by HPLC at 2-minute intervals. nih.gov
Amphoteric Amino Acid DerivativesHigh Temperature (120–240 °C)Protic Solvents (e.g., water)Deprotection occurs within 15–40 minutes without added acid/base catalysts. researchgate.net

Chemo-Selectivity Considerations in Deprotection of Multi-Functionalized PEGs

In the synthesis of complex molecules based on a PEG scaffold, such as antibody-drug conjugates or PROTACs, other acid-sensitive protecting groups or functional groups may be present. medchemexpress.comnih.gov Therefore, the chemo-selective deprotection of the t-butyl ester without affecting other parts of the molecule is of paramount importance. oxfordsciencetrove.com

Achieving chemo-selectivity often involves a careful choice of deprotection agent and reaction conditions. acs.org For instance, while strong acids like trifluoroacetic acid (TFA) are commonly used for t-butyl ester cleavage, they can also remove other acid-labile groups like the tert-butoxycarbonyl (Boc) protecting group. researchgate.netchempep.com

Several milder and more selective methods have been developed. The reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature has been shown to selectively produce acid chlorides, leaving other ester groups like methyl, ethyl, and benzyl (B1604629) esters unaffected. organic-chemistry.org Another approach uses zinc bromide (ZnBr₂) for selective deprotection in the presence of other acid-labile groups. researchgate.net Lewis acids, such as ferric chloride (FeCl₃), have been used for the selective on-resin deprotection of side-chain t-butyl esters in peptides without affecting Fmoc groups, which are base-labile. nih.gov Catalytic methods, such as the one using "magic blue," have also demonstrated high chemo-selectivity. For example, in a molecule containing both a tert-butyl ester and an ethyl ester, this method selectively cleaved the tert-butyl ester, leaving the ethyl ester intact. acs.org

The table below highlights reagents used for selective t-butyl ester deprotection.

ReagentConditionsSelectivity AdvantageReference(s)
Thionyl Chloride (SOCl₂)Room TemperatureSelectively converts t-butyl esters to acid chlorides in the presence of methyl, ethyl, or benzyl esters. organic-chemistry.org
Ferric Chloride (FeCl₃)Dichloromethane (DCM)Allows deprotection of t-butyl esters in the presence of Fmoc groups during solid-phase peptide synthesis. nih.gov
Tris-4-bromophenylamminium radical cationAcetonitrile, Room Temp.Selectively cleaves t-butyl esters over ethyl esters. acs.org
Aqueous Phosphoric Acid-Deprotects t-butyl esters while tolerating CBZ carbamates, benzyl esters, and TBDMS ethers. organic-chemistry.org
Zinc Bromide (ZnBr₂)-Provides selective deprotection in the presence of other acid-sensitive protecting groups. researchgate.net

Strategies for Orthogonal Deprotection in Complex Synthetic Schemes

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. numberanalytics.comthieme-connect.de This concept is crucial when working with multi-functionalized molecules like derivatives of Acid-PEG12-t-butyl ester, where sequential modification at different sites is required. numberanalytics.com

An orthogonal set consists of protecting groups that are removed by different classes of reagents. thieme-connect.de The t-butyl ester is classified as an acid-labile group. chempep.com To achieve orthogonality, one would pair it with protecting groups that are stable to acid but can be removed by other means.

Common orthogonal partners for acid-labile groups like t-butyl esters include:

Base-Labile Groups: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a prime example. It is stable to acidic conditions used for t-butyl deprotection but is readily cleaved by bases like piperidine. numberanalytics.comthieme-connect.de

Groups Removed by Hydrogenolysis: The benzyloxycarbonyl (Cbz or Z) group and benzyl (Bn) ethers are stable to both mild acid and base but are cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). numberanalytics.comnih.gov

Fluoride-Labile Groups: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are removed by fluoride (B91410) ion sources like tetra-n-butylammonium fluoride (TBAF) and are generally stable to the conditions used to remove t-butyl, Fmoc, or Cbz groups. numberanalytics.comjocpr.com

This strategy allows chemists to deprotect specific functional groups in a planned sequence, enabling the precise construction of complex molecular architectures. jocpr.com For example, in a molecule containing both a t-butyl ester and an Fmoc-protected amine, the Fmoc group can be removed first with a base to allow for modification of the amine, followed by the removal of the t-butyl ester with acid to expose the carboxylic acid for a subsequent reaction. nih.gov

The following table illustrates common orthogonal protecting groups and their deprotection conditions.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal ToReference(s)
tert-ButoxycarbonylBocAcid (e.g., TFA)Fmoc, Cbz, TBDMS numberanalytics.com
tert-Butyl ester OtBu Acid (e.g., TFA, HCl) Fmoc, Cbz, TBDMS, Alloc chempep.comorganic-chemistry.org
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine in DMF)Boc, OtBu, Cbz, TBDMS numberanalytics.comthieme-connect.de
BenzyloxycarbonylCbz (or Z)Catalytic Hydrogenolysis (H₂/Pd)Boc, OtBu, Fmoc, TBDMS numberanalytics.com
tert-Butyldimethylsilyl etherTBDMSFluoride ions (e.g., TBAF)Boc, OtBu, Fmoc, Cbz numberanalytics.comjocpr.com
AllyloxycarbonylAllocPd(0) catalystBoc, OtBu, Fmoc numberanalytics.com

Applications in Advanced Materials Science and Engineering Research

Incorporation into Block Copolymers for Self-Assembling Systems Research

Acid-PEG12-t-butyl ester is a valuable component in the synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. These materials are of great interest due to their ability to self-assemble into a variety of ordered nanostructures, such as micelles, vesicles, and lamellae, in solution and in the solid state. aps.orgmdpi.comresearchgate.net The precise control over the architecture of block copolymers allows for the tailoring of their properties for specific applications.

In the synthesis of block copolymers, this compound can act as a linker to connect different polymer blocks. For instance, the terminal carboxylic acid can be used to initiate the polymerization of one type of monomer, and after deprotection of the t-butyl ester, the newly revealed carboxylic acid can initiate the polymerization of a second monomer, resulting in the formation of a diblock copolymer. This sequential polymerization approach is a common strategy for creating well-defined block copolymers. nih.gov

A key area of research is the use of such block copolymers in the development of "smart" materials that respond to external stimuli, such as pH. The presence of carboxylic acid groups, which can be protonated or deprotonated depending on the pH, allows for the creation of pH-responsive block copolymers. This property is particularly useful in biomedical applications, such as drug delivery systems that release their payload in the acidic environment of a tumor.

The self-assembly of block copolymers containing PEG segments, such as those derived from this compound, is of particular interest. The hydrophilic PEG block can form a corona that stabilizes the self-assembled structure in an aqueous environment, while the other, more hydrophobic block, forms the core. The size and morphology of these self-assembled structures can be controlled by varying the lengths of the different blocks and the solvent conditions. aps.org

FeatureDescription
Functionality Acts as a heterobifunctional linker in block copolymer synthesis.
Synthesis Method Enables sequential polymerization of different monomers.
Key Property The PEG chain provides hydrophilicity and influences self-assembly.
Resulting Structures Formation of micelles, vesicles, and other nanostructures. aps.orgresearchgate.net

Surface Modification Methodologies for Enhanced Material Interfaces

The surface properties of a material, such as its wettability, biocompatibility, and adhesion, are critical to its performance in many applications. This compound offers a versatile platform for the chemical modification of material surfaces to tailor these properties. broadpharm.com The terminal carboxylic acid can be used to anchor the molecule to a surface that has complementary reactive groups, such as amines. broadpharm.combroadpharm.com

Once the this compound is attached to a surface, the PEG chain extends outwards, creating a hydrophilic and biocompatible layer. This "PEGylation" of surfaces is a widely used strategy to reduce non-specific protein adsorption and cell adhesion, which is crucial for medical implants, biosensors, and drug delivery nanoparticles. The length of the PEG chain can be varied to control the thickness and density of the protective layer.

Furthermore, the t-butyl ester group at the other end of the molecule provides a latent reactive site. After deprotection, the exposed carboxylic acid can be used to attach other molecules, such as targeting ligands, drugs, or fluorescent dyes. broadpharm.combroadpharm.com This allows for the creation of multifunctional surfaces with precisely controlled chemical and biological properties. For example, a surface could be first rendered biocompatible with a layer of PEG and then functionalized with a specific antibody to capture a target protein from a complex biological sample.

Surface Modification TechniqueDescriptionResulting Property
PEGylation Covalent attachment of PEG chains to a surface.Reduced protein adsorption, increased biocompatibility.
Sequential Functionalization Anchoring via the terminal acid, followed by deprotection and reaction of the second acid.Creation of multifunctional surfaces with tailored properties. broadpharm.com

Fabrication of PEGylated Hydrogels and Polymeric Scaffolds

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. They are widely used in biomedical applications, such as tissue engineering, drug delivery, and wound healing, due to their soft, tissue-like properties. acs.org this compound can be used as a crosslinking agent in the fabrication of PEGylated hydrogels.

In one approach, the terminal carboxylic acid of the molecule can be reacted with amine groups on a polymer backbone to form a crosslinked network. The PEG chains of the crosslinker impart hydrophilicity and biocompatibility to the hydrogel. The t-butyl ester groups within the hydrogel network can be subsequently deprotected to introduce carboxylic acid groups, which can be used to modulate the hydrogel's properties, such as its swelling behavior and mechanical strength, or to attach bioactive molecules. broadpharm.combroadpharm.com

The ability to create hydrogels with tunable properties is essential for tissue engineering applications, where the scaffold must provide the appropriate mechanical and chemical cues to support cell growth and tissue regeneration. acs.org For example, the density of crosslinking can be controlled to create hydrogels with different stiffnesses, which has been shown to influence cell differentiation. The incorporation of specific bioactive molecules can further enhance the functionality of the hydrogel scaffold.

Enzymatically cross-linked hydrogels are also an area of active research, offering advantages in biocompatibility for in-situ gelation. uni-halle.de While direct use of this compound in enzymatic cross-linking is not explicitly detailed, the functional groups it possesses are amenable to modification for such reactions. For instance, the carboxylic acid can be converted to other functional groups that can participate in enzyme-mediated crosslinking reactions. uni-halle.de

Integration into Nanostructured Architectures for Research Probes

The development of sophisticated research probes is essential for advancing our understanding of biological systems and for the development of new diagnostic tools. This compound can be integrated into a variety of nanostructured architectures, such as nanoparticles and quantum dots, to create highly functional research probes. vulcanchem.com

The PEG chain of the molecule serves several important functions in this context. It enhances the water solubility and stability of the nanostructure, prevents its aggregation, and reduces non-specific interactions with biological components. broadpharm.com This is particularly important for in vivo imaging applications, where the probe must circulate in the bloodstream for an extended period to reach its target.

The terminal carboxylic acid and the protected carboxylic acid provide two handles for attaching different functionalities to the nanostructure. broadpharm.combroadpharm.com For example, one end can be used to attach the nanostructure to a targeting ligand, such as an antibody or a peptide, that will direct it to a specific cell type or tissue. The other end can be used to attach a signaling molecule, such as a fluorescent dye or a contrast agent for magnetic resonance imaging (MRI). This modular approach allows for the creation of a wide range of targeted imaging probes with tailored properties.

NanostructureRole of this compoundApplication
Gold Nanoparticles Surface functionalization for biocompatibility and targeting.Targeted drug delivery, in vivo imaging.
Quantum Dots PEGylation to improve water solubility and reduce toxicity.Cellular imaging, biosensing.
Liposomes Incorporation into the lipid bilayer for enhanced stability and circulation time.Drug delivery.

Strategies for Modulating Material Wettability and Interfacial Interactions

The wettability of a material, which is its ability to be wet by a liquid, is a fundamental property that influences a wide range of phenomena, including adhesion, lubrication, and biocompatibility. The interfacial interactions between a material and its surroundings are also critically important. This compound can be used to precisely control these properties.

By grafting a layer of this compound onto a surface, its wettability can be significantly altered. The hydrophilic PEG chains will make the surface more water-wettable (hydrophilic). The density of the grafted layer can be controlled to fine-tune the degree of wettability.

Furthermore, the chemical functionality at the end of the PEG chain can be used to modulate specific interfacial interactions. For example, by deprotecting the t-butyl ester to reveal a carboxylic acid, the surface can be made pH-responsive. broadpharm.combroadpharm.com At low pH, the carboxylic acid will be protonated and the surface will be less charged, while at high pH, it will be deprotonated and the surface will be negatively charged. This change in surface charge can be used to control the adhesion of cells or the adsorption of proteins.

This ability to tailor wettability and interfacial interactions is crucial for a wide range of applications, including the development of anti-fouling coatings, biosensors with improved sensitivity and specificity, and microfluidic devices with controlled flow properties.

Applications in Bioconjugation Chemistry and Chemical Biology Methodologies

Strategies for Covalent Attachment to Biomolecules via Acid Functionality

The terminal carboxylic acid of Acid-PEG12-t-butyl ester is a key functional group for the covalent attachment to various biomolecules, primarily those containing primary amine groups. broadpharm.com

A prevalent strategy for conjugating this compound to biomolecules such as proteins, peptides, and amine-modified oligonucleotides is through the formation of a stable amide bond. broadpharm.comthermofisher.com This is typically achieved by activating the carboxylic acid.

Common activating agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.com EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to hydrolysis but can be stabilized by NHS, which reacts with it to form a more stable NHS ester. thermofisher.comrsc.org This NHS ester then readily reacts with primary amines on the biomolecule to form a stable amide linkage. thermofisher.com

Alternatively, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed, often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). medchemexpress.comwikipedia.org HATU is known for its high coupling efficiency and rapid reaction rates, making it a preferred reagent in many peptide coupling and bioconjugation protocols. wikipedia.orgpeptide.com The reaction proceeds by forming an active ester from the carboxylic acid, which then efficiently acylates the amine. wikipedia.org

A general protocol for amide bond formation using these methods is outlined below:

StepReagent(s)Purpose
1EDC/NHS or HATU/DIPEAActivation of the carboxylic acid on this compound
2Biomolecule with primary aminesNucleophilic attack on the activated ester to form an amide bond
3Purification (e.g., dialysis, chromatography)Removal of excess reagents and byproducts

While this compound does not directly participate in click chemistry reactions, its carboxylic acid functionality can be derivatized to introduce a "clickable" handle, such as an azide (B81097) or an alkyne. This post-derivatization strategy broadens the scope of its application in bioconjugation. For instance, the carboxylic acid can be coupled with an amine-containing alkyne or azide moiety using the previously described amide bond formation chemistries.

Once functionalized with a clickable group, the modified this compound can be conjugated to biomolecules that have been correspondingly modified with a complementary click chemistry partner. The most common click chemistry reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org For applications in living systems where copper can be toxic, strain-promoted azide-alkyne cycloaddition (SPAAC) is a valuable alternative. acs.org

This two-step approach allows for highly specific and efficient bioconjugation, particularly in complex biological mixtures. nih.gov

Design of Cleavable Linkers Utilizing Acid-Labile t-butyl Ester Precursors

The t-butyl ester group of this compound serves as a latent carboxylic acid, protected by an acid-labile protecting group. chempep.com This feature is instrumental in the design of cleavable linkers. The t-butyl ester is stable under neutral and basic conditions but can be readily cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. chempep.comnih.gov

This acid-lability allows for the controlled release of a conjugated molecule or the exposure of a new functional group in an acidic environment, such as that found in endosomes or lysosomes within a cell. This strategy has been employed in the development of drug delivery systems and chemical probes. nih.govbiorxiv.org For example, a therapeutic agent can be attached to a biomolecule via a linker containing a t-butyl ester. Upon internalization into a target cell and trafficking to an acidic compartment, the linker is cleaved, releasing the active drug.

Role in the Engineering of Advanced Molecular Delivery Platforms

This compound is a valuable component in the construction of sophisticated molecular delivery platforms. broadpharm.com Its PEG spacer enhances the solubility and bioavailability of conjugated molecules, a critical factor for in vivo applications. axispharm.com The bifunctional nature of the linker allows for the assembly of complex constructs.

For instance, the terminal carboxylic acid can be used to attach a targeting ligand, such as a peptide or antibody, that directs the entire construct to a specific cell type or tissue. biochempeg.com Following this conjugation, the t-butyl ester can be deprotected to reveal a new carboxylic acid, which can then be used to attach a therapeutic payload or an imaging agent. This sequential conjugation strategy enables the creation of multifunctional delivery systems with precise control over their composition and architecture.

Furthermore, the incorporation of this compound into Proteolysis-Targeting Chimeras (PROTACs) has been explored. medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com The linker component of a PROTAC is crucial for its efficacy, and the properties of the PEG spacer in this compound can be advantageous in this context.

Application in Immunoassays and Biosensing System Development

In the development of immunoassays and biosensors, this compound can be used to immobilize biomolecules onto solid surfaces. The carboxylic acid can be activated and reacted with amine-functionalized surfaces, such as those on microplates or sensor chips, to create a stable covalent linkage. biochempeg.com The PEG spacer serves to extend the immobilized biomolecule away from the surface, reducing steric hindrance and improving its accessibility for binding events. biochempeg.com

The t-butyl ester can be deprotected post-immobilization to introduce a negative charge or a new reactive site, which can be used to modulate the surface properties or for further functionalization. This controlled surface chemistry is essential for developing sensitive and specific immunoassays and biosensors.

Methodologies for PEGylation of Peptides and Proteins in Research Settings

PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. biochempeg.comnih.gov this compound is a valuable reagent for the PEGylation of peptides and proteins in research settings. broadpharm.comaxispharm.com

The process typically involves the reaction of the terminal carboxylic acid of the linker with primary amine groups on the protein or peptide, most commonly the ε-amine of lysine (B10760008) residues or the N-terminal α-amine. biochempeg.comnih.gov The reaction conditions, such as pH and the molar ratio of the PEG linker to the protein, are optimized to achieve the desired degree of PEGylation. nih.gov

The presence of the t-butyl ester allows for a subsequent modification step after the initial PEGylation. This can be useful for creating multi-functionalized proteins or for attaching other molecules of interest. The hydrophilic PEG12 spacer can help to increase the solubility and stability of the modified protein, as well as reduce its immunogenicity. biochempeg.com

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Acid-PEG12-t-butyl ester." Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the compound's identity and assess its purity.

¹H NMR would be used to verify the presence of the key structural components. The characteristic signals would include:

A singlet peak around 1.4 ppm corresponding to the nine equivalent protons of the t-butyl group.

A complex multiplet in the region of 3.6 ppm, characteristic of the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) of the PEG chain.

Signals corresponding to the methylene (B1212753) protons adjacent to the carboxylic acid and ester functionalities.

The integration of these signals allows for the quantitative assessment of the relative number of protons, confirming the structure. Purity can also be estimated by identifying any unexpected signals that would indicate the presence of impurities or residual solvents.

¹³C NMR provides complementary information by showing the chemical environment of each carbon atom. Key expected signals would include:

A signal for the quaternary carbon of the t-butyl group.

A signal for the methyl carbons of the t-butyl group.

A dominant signal for the carbons of the PEG backbone.

Signals for the carbonyl carbons of the carboxylic acid and the t-butyl ester.

The following table outlines the expected chemical shifts in ¹H and ¹³C NMR for the primary functional groups of this compound.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
t-Butyl (-C(CH₃)₃)~1.4 (singlet)~80 (quaternary C), ~28 (methyl C)
PEG Backbone (-O-CH₂-CH₂-O-)~3.6 (multiplet)~70
Carboxylic Acid (-COOH)Variable, broad~170-180
Ester (-COO-)-~170

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of "this compound" and confirming its elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like PEGs, which allows for the detection of the intact molecular ion.

The expected monoisotopic mass of "this compound" (C₃₁H₆₀O₁₅) is approximately 676.39 g/mol . In ESI-MS, the compound would typically be observed as its protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or other adducts. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further confirm the structure. Characteristic fragmentation patterns for PEG-containing molecules include the neutral loss of ethylene glycol units (44.03 Da). The loss of the t-butyl group (57 Da) is also an expected fragmentation pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in "this compound."

IR Spectroscopy would show characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carboxylic acid around 1710 cm⁻¹.

A strong C=O stretching band for the t-butyl ester around 1730 cm⁻¹.

A prominent C-O-C stretching band for the PEG ether linkages, usually around 1100 cm⁻¹.

C-H stretching and bending vibrations for the alkyl portions of the molecule.

Raman Spectroscopy , being complementary to IR, would also be sensitive to these functional groups, particularly the C-C and C-O backbone vibrations.

The table below summarizes the expected vibrational frequencies for the key functional groups.

Functional GroupIR Absorption (cm⁻¹)
Carboxylic Acid O-H2500-3300 (broad)
Carboxylic Acid C=O~1710
Ester C=O~1730
PEG C-O-C~1100 (strong)

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer Chain Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their hydrodynamic volume in solution. For a PEGylated compound like "this compound," GPC/SEC is essential for determining the polymer chain length distribution and assessing its polydispersity index (PDI).

An ideal, monodisperse sample of "this compound" would exhibit a single, sharp peak in the GPC/SEC chromatogram. However, synthetic PEGs often have a degree of polydispersity. The PDI, calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution and a more homogenous product. For well-defined PEG linkers used in pharmaceutical applications, a low PDI is a critical quality attribute.

Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the final assessment of the purity of "this compound" and for the separation of any potential isomers or related impurities.

Reversed-phase HPLC (RP-HPLC) , using a nonpolar stationary phase and a polar mobile phase, is typically employed. The retention time of the main peak provides a reliable parameter for identity confirmation under defined chromatographic conditions. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of ≥95% or ≥98% as determined by HPLC. creative-biolabs.comaxispharm.com

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying impurities by providing their molecular weights. It can distinguish between the desired product and byproducts such as molecules with incomplete PEG chains or those that have lost the t-butyl ester group.

Computational and Theoretical Investigations of Acid Peg12 T Butyl Ester Systems

Molecular Dynamics Simulations of PEG Chain Conformation and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For Acid-PEG12-t-butyl ester, MD simulations can elucidate the conformational flexibility and dynamics of its 12-unit polyethylene (B3416737) glycol (PEG) chain.

Studies on various PEG-containing molecules have consistently shown that the conformation of the PEG chain is highly flexible and sensitive to its environment. nih.govacs.org In aqueous solutions, the PEG chain of a molecule like this compound is expected to adopt a dynamic, random coil structure rather than a fully extended conformation. nih.gov This is due to the numerous rotational degrees of freedom along the C-C and C-O bonds of the ethylene (B1197577) glycol repeats. The chain can exist in a multitude of conformational states, with rapid transitions between them. nih.gov

All-atom MD simulations of PEG brushes have revealed a preference for looped structures, influenced by the gauche effect of the PEG chains. acs.org While a single, untethered molecule like this compound will behave differently, the intrinsic tendency to form compact, folded conformations in certain environments is a key characteristic of PEG chains. The presence of water molecules, which can form hydrogen bonds with the ether oxygens of the PEG chain, further influences its conformation and dynamics. nih.gov

The dynamics of the PEG chain are also crucial. Simulations have shown that the exchange rate between different conformational states (e.g., open and closed states) is rapid, indicating a low energy barrier for these transitions. nih.gov This flexibility is a key attribute of PEG linkers, allowing them to adapt their conformation to facilitate interactions between the terminal functional groups and their binding partners.

Table 1: Simulated Conformational Properties of PEG Chains in Aqueous Solution

PropertyDescriptionTypical Simulated Value Range for PEG Chains
Radius of Gyration (Rg) A measure of the overall size and compactness of the polymer chain.0.8 - 1.5 nm (for similar length PEGs) nih.gov
End-to-End Distance The distance between the two ends of the PEG chain.Highly variable, often shorter than the fully extended length.
Dihedral Angle Distribution The distribution of torsion angles (e.g., O-C-C-O) along the PEG backbone, indicating preferences for gauche or trans conformations.A significant population of gauche conformations is typically observed. aip.org
Conformational State Exchange Rate The frequency of transitions between different folded and extended states of the chain.On the order of nanoseconds to microseconds. nih.gov

Note: The values in this table are illustrative and based on simulations of various PEGylated systems. Specific values for this compound would require dedicated simulations.

Quantum Chemical Calculations of Reactivity and Electron Density Distribution

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net For this compound, these calculations can provide a detailed picture of the electron density distribution and predict the reactivity of its functional groups: the terminal carboxylic acid and the t-butyl ester.

DFT calculations can determine the distribution of partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. nih.govresearchgate.net The oxygen atoms of the ether linkages in the PEG chain are expected to have negative partial charges, making them potential sites for hydrogen bonding with solvent molecules. nih.gov The carbonyl carbons of both the carboxylic acid and the t-butyl ester groups are electrophilic, while the carbonyl oxygens are nucleophilic.

Frontier Molecular Orbital (FMO) theory, a key component of quantum chemical analysis, helps in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acs.org

For this compound, the HOMO is likely to be localized on the ether oxygens and the non-bonding orbitals of the carbonyl oxygens, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be centered on the carbonyl groups, particularly the carboxylic acid, making it susceptible to nucleophilic attack, which is consistent with its known reactivity with amines to form amide bonds. nih.govunits.it

Table 2: Predicted Quantum Chemical Properties of Functional Groups in a PEG-Ester System

PropertyFunctional GroupPredicted CharacteristicImplication for Reactivity
Partial Atomic Charge Carbonyl Carbon (Carboxylic Acid)Positive (δ+)Electrophilic center, susceptible to nucleophilic attack.
Partial Atomic Charge Carbonyl Oxygen (Carboxylic Acid)Negative (δ-)Nucleophilic center, can act as a hydrogen bond acceptor.
Partial Atomic Charge Ether Oxygens (PEG Chain)Negative (δ-)Sites for hydrogen bonding with protic solvents. nih.gov
HOMO Localization Ether & Carbonyl OxygensHigh electron densityPrimary sites for interaction with electrophiles.
LUMO Localization Carbonyl GroupsLow-lying unoccupied orbitalPrimary sites for interaction with nucleophiles.

Note: These predictions are based on general principles of organic chemistry and quantum chemical studies of similar molecules.

Modeling of Solvation Effects on PEG Chain Behavior and Functional Group Accessibility

The behavior of this compound in a solution is profoundly influenced by its interactions with solvent molecules. Modeling solvation effects is crucial for understanding how the solvent modulates the PEG chain's conformation and the accessibility of its terminal functional groups. nih.gov

The accessibility of the terminal carboxylic acid and t-butyl ester groups is critical for the intended function of this compound as a linker. researchgate.net Solvation modeling can predict the probability of these functional groups being exposed to the solvent and available for reaction, versus being buried within the coiled PEG chain. The flexibility of the PEG chain plays a dynamic role here; while at any given moment a functional group might be sterically shielded by the chain, the rapid conformational changes ensure that it becomes accessible over time. nih.gov

Studies combining MD simulations with continuum solvent models or explicit water molecules can quantify the Solvent Accessible Surface Area (SASA) of different parts of the molecule. nih.gov For a molecule like this compound, such models would likely show that while the PEG chain itself has a large SASA due to its hydrophilic nature, the terminal groups' accessibility can fluctuate. The t-butyl group, being hydrophobic, might influence the local conformation of the chain to minimize its contact with water.

Prediction of Intermolecular Interactions in PEGylated Systems

Understanding the intermolecular interactions of this compound with other molecules is fundamental to predicting its behavior in complex biological or chemical systems. Computational methods can be used to predict and characterize these non-covalent interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govmdpi.com

When this compound is used as a linker to conjugate a drug molecule to a protein, for example, its interactions with both moieties and the surrounding solvent are critical. The PEG chain's primary role is often to act as a solubilizing and sterically shielding spacer. mdpi.com Its hydrophilicity and flexibility can prevent the aggregation of the conjugated species and reduce non-specific binding. nih.gov

Computational models can predict the binding energy and preferred binding conformations between the PEGylated linker and a target molecule. nih.gov For instance, the carboxylic acid terminus is designed to react with amine groups on proteins or other molecules. nih.gov Modeling can help to understand the pre-reaction complex and the conformational adjustments required for the reaction to occur. Similarly, the interactions of the t-butyl ester group and the PEG chain itself with a protein surface can be modeled to assess potential non-specific binding or steric hindrance.

Multi-scale modeling approaches, which combine quantum mechanics and molecular mechanics (QM/MM), are particularly powerful for studying these interactions. nih.gov The reactive part of the system (e.g., the carboxylic acid and the amine it reacts with) can be treated with high-level quantum mechanics, while the larger environment (the rest of the protein, the PEG chain, and the solvent) is described with more computationally efficient molecular mechanics.

Stability and Degradation Pathways in Controlled Research Environments

Hydrolytic Stability of the t-butyl Ester Under Varied pH Conditions

The hydrolysis of the t-butyl ester group is a key degradation pathway for Acid-PEG12-t-butyl ester and is highly dependent on pH. The stability of the ester bond varies significantly across acidic, neutral, and basic conditions.

Acidic Conditions: The t-butyl ester is notably labile under acidic conditions. acsgcipr.orgarkat-usa.org The hydrolysis mechanism in an acidic environment is distinct from that of simple alkyl esters. It proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism, which involves the formation of a relatively stable tert-butyl carbocation. acsgcipr.orgbham.ac.uk This process is generally rapid, and a wide range of acids, including trifluoroacetic acid, formic acid, and hydrochloric acid, can be used to facilitate this cleavage. acsgcipr.org For instance, at a pH of 2 and a temperature of 4°C, the half-life for the hydrolysis of a similar compound, tert-butyl formate (B1220265), is estimated to be 6 hours. oup.com This susceptibility to acid-catalyzed hydrolysis is often exploited in synthetic chemistry for deprotection strategies. acsgcipr.org

Neutral Conditions: Near-neutral pH (ranging from 5 to 7), the t-butyl ester exhibits considerable stability. acsgcipr.orgoup.com Hydrolysis still occurs but at a much slower rate compared to acidic or basic conditions. oup.com For tert-butyl formate, the hydrolysis in this pH range is dominated by the neutral pathway, with a half-life of approximately 5 days at 22°C. oup.com This relative stability makes the compound suitable for many biological and pharmaceutical research applications that are conducted under physiological pH.

Basic Conditions: The t-butyl ester is remarkably stable under basic (alkaline) conditions. acsgcipr.orgarkat-usa.org Unlike other esters that readily undergo base-mediated hydrolysis (saponification) via a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular), the steric hindrance provided by the bulky tert-butyl group makes nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon difficult. arkat-usa.orgbham.ac.uk This stability under basic conditions is a key feature, allowing for selective chemical manipulations at other parts of a molecule without affecting the t-butyl ester group. arkat-usa.org

Table 1: pH-Dependent Hydrolysis of t-butyl Esters

pH ConditionPredominant MechanismRelative Rate of HydrolysisNotes
Acidic (pH < 4) AAL1 (Alkyl-oxygen cleavage)RapidCleavage is facilitated by the formation of a stable tert-butyl carbocation. acsgcipr.orgbham.ac.uk
Neutral (pH 5-7) Neutral HydrolysisSlowThe ester is relatively stable, making it suitable for applications at physiological pH. oup.com
Basic (pH > 8) BAC2 (Acyl-oxygen cleavage)Very Slow / ResistantSteric hindrance from the bulky t-butyl group prevents efficient nucleophilic attack. arkat-usa.org

Oxidative Degradation Mechanisms of the Polyether Backbone

The polyethylene (B3416737) glycol (PEG) chain of this compound is susceptible to oxidative degradation. This process can be initiated by factors such as exposure to air (autoxidation), transition metal ions, and reactive oxygen species (ROS). dtu.dktu-dresden.de The degradation of the PEG backbone typically involves random chain scission, leading to the formation of shorter polymer fragments and various oxidation products. dtu.dkresearchgate.net

The most widely accepted mechanism for PEG oxidation involves the formation of an α-hydroperoxide as an initial step. researchgate.net This can be followed by the oxidation of terminal hydroxyl groups to aldehydes and carboxylic acids, and subsequent cleavage of ether bonds. dtu.dk Reactive oxygen species, such as hydroxyl radicals (•OH), which can be generated by processes like the Fenton reaction (involving iron ions and hydrogen peroxide), are particularly effective at degrading PEG chains. nih.govscispace.com Studies have shown that ROS can significantly decrease the Young's modulus of PEG-based hydrogels, indicating a breakdown of the polymer network. nih.gov The degradation products can include smaller ethylene (B1197577) glycol units and formic acid. scielo.br There is some conflicting literature on whether the oxidative degradation originates at the ether bonds or the alcohol end group. nsf.gov

Influence of Temperature and Solvent Systems on Compound Integrity

Both temperature and the choice of solvent can significantly impact the stability of this compound.

Temperature: High temperatures can accelerate the degradation of both the t-butyl ester and the PEG backbone.

t-Butyl Ester: While stable at moderate temperatures, the t-butyl ester can be cleaved thermally. Continuous flow reactors operating at high temperatures (120–240 °C) have been used for the deprotection of t-butyl esters without the need for acid or base catalysts. researchgate.net

PEG Backbone: The thermal stability of PEG is dependent on the atmosphere. In an inert atmosphere like nitrogen, significant degradation of PEG occurs at higher temperatures (e.g., maximal degradation at 410°C). researchgate.net However, in the presence of air (oxygen), oxidative degradation begins at much lower temperatures, with significant degradation observed within hours at 75°C for dry PEG. researchgate.netconservationphysics.org The presence of water can offer some protection against this thermal-oxidative degradation. conservationphysics.orgconservationphysics.org

Solvent Systems: The solvent system affects the stability and solubility of the compound.

t-Butyl Ester: The rate of hydrolysis can be influenced by the solvent. For example, the acid-catalyzed hydrolysis of tert-butyl acetate (B1210297) shows a marked increase in rate when moving from aqueous dioxane to pure water, which also correlates with a change in the bond fission mechanism. researchgate.net

PEG Backbone: PEG is known for its solubility in a wide range of solvents, including water and many polar organic solvents like ethanol, dichloromethane (B109758), and acetonitrile (B52724). labinsights.nlekb.eg This solubility is due to a balance between the hydrophobic ethylene units and the hydrophilic oxygen atoms. ekb.eg The stability of PEG in solution can be influenced by the solvent. For instance, in aqueous solutions, the presence of transition metal ions can catalyze oxidation. dtu.dk The choice of solvent can also affect the conformation of the PEG chain, which may have implications for its stability and reactivity.

Table 2: Factors Influencing Thermal Stability of PEG

FactorConditionEffect on StabilityReference
Atmosphere Air (Oxygen)Promotes oxidative degradation at lower temperatures (e.g., 75°C). researchgate.netconservationphysics.org
Inert (Nitrogen)Higher thermal stability (degradation at ~410°C). researchgate.net
Water Presence in AirReduces the rate of thermal-oxidative degradation. conservationphysics.orgconservationphysics.org
Metal Ions Cu2+, Fe3+Can inhibit degradation at 70°C in air. conservationphysics.org
Ni2+Can accelerate degradation at 70°C in air. conservationphysics.org

Photochemical Stability Considerations in Research Applications

Exposure to light, particularly ultraviolet (UV) radiation, can be a source of degradation for compounds like this compound.

PEG Backbone: The PEG chain can undergo photodegradation, especially in the presence of a photosensitizer or a system that generates radicals upon irradiation, such as the photo-Fenton system (UV/H₂O₂/Fe²⁺). scielo.br In one study, PEG samples irradiated with UV light in a photo-Fenton system saw their molecular weight reduced by 50% in just 10 minutes, compared to 490 minutes in the dark. scielo.br This indicates that UV light significantly accelerates oxidative degradation. The mechanism involves random chain scission initiated by photochemically generated hydroxyl radicals. scielo.br

t-Butyl Ester: While the ester group itself is not a primary chromophore in the near-UV or visible range, photodegradation can occur, particularly in the presence of photocatalysts. For example, studies on other butyl esters, like dibutyl phthalate, have shown degradation under UV irradiation, with pathways involving hydrolysis, decarboxylation, and oxidation. frontiersin.org The presence of photocatalysts like TiO₂ can generate hydroxyl radicals that attack the molecule, leading to its decomposition. frontiersin.org Therefore, protecting solutions of this compound from light, for instance by using amber vials, is a prudent measure to prevent potential photodegradation.

Future Research Directions and Emerging Paradigms for Acid Peg12 T Butyl Ester

Development of Orthogonal Protecting Group Strategies for Complex Architectures

A significant area of future research lies in the development of more sophisticated orthogonal protecting group strategies. d-nb.info The t-butyl ester group of Acid-PEG12-t-butyl ester provides a stable protection for the carboxylic acid, which can be selectively removed under acidic conditions. broadpharm.com This allows for controlled, sequential reactions, a crucial aspect in the synthesis of complex molecular architectures.

Researchers are exploring the integration of this compound with other protecting groups that are labile under different conditions (e.g., base-labile or photolabile groups). d-nb.infobeilstein-journals.org This would enable the stepwise construction of highly complex and multifunctional molecules. For instance, a molecule could be assembled with different functionalities at specific locations by selectively deprotecting and reacting different parts of the molecule in a predetermined order. This approach is particularly valuable in the creation of multi-arm or branched PEG structures, which are of interest for their enhanced drug-loading capacity and unique pharmacokinetic profiles. chempep.comresearchgate.net

The ability to create these intricate architectures opens the door to developing novel drug delivery systems, advanced biomaterials, and complex molecular probes. researchgate.net

Integration into Stimuli-Responsive Systems and Smart Materials

The inherent properties of the PEG linker and the reactive termini of this compound make it an ideal candidate for incorporation into stimuli-responsive systems and smart materials. dovepress.com These materials are designed to undergo a physical or chemical change in response to a specific environmental trigger, such as pH, temperature, or the presence of specific enzymes. dovepress.com

Future research will likely focus on designing "smart" hydrogels and nanoparticles that utilize this compound. dovepress.com For example, the carboxylic acid terminus can be used to anchor the PEG linker to a drug molecule or a nanoparticle surface. The t-butyl ester, upon cleavage in an acidic environment (such as that found in tumor tissues or endosomal compartments), could trigger the release of a therapeutic agent. nih.gov This pH-sensitive release mechanism is a key area of investigation for targeted cancer therapy.

Furthermore, the PEG chain itself contributes to the "stealth" properties of these systems, helping them to evade the immune system and prolonging their circulation time in the body. chempep.com The development of these intelligent materials could lead to more effective and targeted drug delivery with fewer side effects.

Expansion into Novel Bioconjugation Chemistries and Target-Specific Linkers

This compound is already recognized as a valuable tool in bioconjugation, the process of linking molecules to biological targets. medchemexpress.comontosight.ai Future research will undoubtedly expand its use in novel bioconjugation chemistries. The terminal carboxylic acid can be activated to react with primary amines on proteins or other biomolecules, forming stable amide bonds. broadpharm.com

A particularly promising area is the development of target-specific linkers for applications like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.comsigmaaldrich.com In ADCs, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. This compound can serve as the spacer between the antibody and the drug, influencing the stability, solubility, and efficacy of the conjugate.

Similarly, in PROTACs, the linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.commedchemexpress.com The length and flexibility of the PEG linker are critical for the proper functioning of the PROTAC, and this compound provides a well-defined and optimizable building block for this purpose. medchemexpress.comtargetmol.com

Researchers are also exploring the use of "click chemistry" reactions, which are highly efficient and specific, to further enhance the versatility of this compound in creating these complex bioconjugates. cd-bioparticles.net

Advanced Manufacturing Techniques for Scalable Synthesis

As the applications for this compound and its derivatives expand, the need for efficient and scalable synthesis methods becomes increasingly important. researchgate.net Traditional methods for PEG synthesis can sometimes result in a mixture of different chain lengths, which can be a drawback for applications requiring high purity and well-defined properties. thermofisher.com

Future research will focus on developing advanced manufacturing techniques to produce monodisperse (single chain length) PEG derivatives like this compound on a large scale. researchgate.net This includes exploring both solid-phase and liquid-phase synthesis strategies that allow for precise control over the PEG chain length and functional groups. researchgate.netgoogle.com

The development of robust and cost-effective manufacturing processes will be crucial for the commercialization of drugs and materials that incorporate this versatile linker. google.com This will involve optimizing reaction conditions, purification methods, and quality control procedures to ensure a consistent and high-quality product. ijrpr.commerckmillipore.com

Exploration of New Applications in Diagnostic and Research Tools

The unique properties of this compound also make it a valuable component in the development of new diagnostic and research tools. The ability to attach fluorescent dyes, biotin, or other reporter molecules to the linker opens up a wide range of possibilities for creating probes for biological imaging and assays. thermofisher.com

For example, a fluorescently labeled version of this compound could be used to track the delivery of a drug to its target site within a cell or organism. The PEG linker would enhance the solubility and biocompatibility of the probe, while the t-butyl ester could be designed to be cleaved upon reaching a specific cellular compartment, leading to a change in the fluorescent signal.

Furthermore, the use of this compound in the construction of biosensors is an emerging area of research. ontosight.ai By immobilizing enzymes or antibodies onto a surface using this linker, it is possible to create sensors that can detect specific biomolecules with high sensitivity and selectivity. These tools have the potential to revolutionize disease diagnosis and basic biological research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.